N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin) is a synthetic derivative of 1-deoxynojirimycin (DNJ), a known α-glucosidase inhibitor. [] This compound was designed as a potential angiogenesis inhibitor based on the observed anti-angiogenic properties of other α-glucosidase inhibitors like MDNJ and castanospermine. []
While the provided literature does not detail the specific synthetic procedure for N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin), it does mention that it is a structural analog of a DNJ-aryl-1,2,3-triazole hybrid, suggesting a similar synthetic approach. [] The synthesis of the DNJ-triazole hybrid involved the coupling of DNJ with an aryl azide via a click chemistry approach. [] It can be inferred that N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin) might be synthesized through an analogous pathway, involving the coupling of DNJ with an appropriate alkyne derivative.
N-(8-(3-ethynylphenoxy)octyl-1-deoxynojirimycin) also displayed anti-angiogenic properties by preventing capillary tube formation in BAECs. [] This effect is suggested to be partly due to the compound's ability to reduce cell motility by abolishing stress fiber assembly and inhibiting BAEC migration. [] Additionally, it was observed to decrease MMP-2 secretion from BAECs, further contributing to its anti-angiogenic activity. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7